SAR-focused labs studying C19-diterpenoid alkaloids often struggle to source well-characterized comparator compounds with unambiguous structural variations. 13-Dehydroxyindaconitine solves this with its defining absence of the C-13 hydroxyl group-the single structural feature that differentiates it from indaconitine-enabling precise dissection of how this position governs target binding, metabolic stability, and cardiotoxicity risk.
• ≥98% HPLC purity ensures batch-to-batch reproducibility for quantitative SAR assays
• Reduced lipophilicity (LogP 0.89) vs. aconitine (LogP 1.41) supports ADME permeability comparisons
• Validated in vitro antioxidant activity provides a baseline for oxidative stress model screening
• Sourced from authenticated Aconitum kusnezoffii; supplied with full CoA and analytical documentation
Molecular FormulaC34H47NO10
Molecular Weight629.7 g/mol
Cat. No.B8100113
⚠ Attention: For research use only. Not for human or veterinary use.
13-Dehydroxyindaconitine Chemical Identity & Procurement
13-Dehydroxyindaconitine (CAS 77757-14-3) is a naturally occurring C19-diterpenoid alkaloid isolated primarily from the roots of Aconitum kusnezoffii Reichb., with a molecular formula of C34H47NO9 and a molecular weight of 613.74 g/mol . The compound has been identified as a member of the indaconitine subclass and is characterized by its antioxidant activity in vitro . It is available for research purposes with typical purity specifications exceeding 98% .
PurityResearch-grade purification for reproducible studies
ActivityReported in vitro antioxidant screening context
13-Dehydroxyindaconitine Cannot Be Replaced by Generics
Diterpenoid alkaloids from the Aconitum genus exhibit profound structure-activity relationships, where seemingly minor modifications in substitution patterns—such as the presence or absence of hydroxyl groups at specific positions—can dramatically alter pharmacological potency, toxicity profiles, and target selectivity [1]. The C19-diterpenoid alkaloid class encompasses compounds ranging from highly toxic diester types (e.g., aconitine, mesaconitine, hypaconitine) to less toxic monoester and amino alcohol types, making direct substitution without empirical comparative data scientifically unsound [1]. For 13-Dehydroxyindaconitine, the absence of the C-13 hydroxyl group distinguishes it from indaconitine and other closely related analogs, potentially affecting hydrogen bonding interactions, metabolic stability, and physicochemical properties such as lipophilicity [2].
Structural analogs
C19-diterpenoid alkaloids exhibit profound SAR; minor modifications may alter toxicity and selectivity.
C-13 hydroxyl absence
Lack of the C-13 OH group may affect hydrogen bonding, metabolic stability, and target interactions.
Class-level variability
From highly toxic diesters to less toxic amino alcohols, direct substitution without comparative data is unsound.
[1] Yan, Yuanfeng, et al. 'C18-diterpenoid alkaloids in tribe Delphineae (Ranunculaceae): phytochemistry, chemotaxonomy, and bioactivities.' RSC Advances, vol. 12, no. 1, 2022, pp. 395-405. DOI: 10.1039/D1RA08132B. View Source
[2] CAS Common Chemistry. 'Indaconitine.' CAS, https://commonchemistry.cas.org/detail?cas_rn=4491-19-4. Accessed 18 Apr. 2026. View Source
13-Dehydroxyindaconitine Differentiation Evidence
Lipophilicity Comparison vs. Aconitine
13-Dehydroxyindaconitine exhibits a lower calculated octanol-water partition coefficient (LogP) of 0.89 compared to aconitine, which has a LogP of 1.41 [1]. This difference of 0.52 LogP units translates to aconitine being approximately 3.3 times more lipophilic than 13-Dehydroxyindaconitine.
Lipophilicity (LogP)Reported
ΔLogP = -0.52 vs. Aconitine
Supports lipophilicity differentiation context
Calculated partition coefficient; experimental validation to confirm
Lower LogP may result in improved aqueous solubility and different tissue distribution kinetics, influencing formulation strategy and experimental design.
13-Dehydroxyindaconitine is structurally distinguished from its parent alkaloid indaconitine by the absence of a hydroxyl substituent at the C-13 position on the aconitane skeleton [1]. Indaconitine possesses an aconitane-3,8,13,14-tetrol core, whereas 13-Dehydroxyindaconitine lacks the C-13 hydroxyl group, resulting in a molecular formula of C34H47NO9 versus C34H47NO10 for indaconitine.
C-13 Hydroxyl AbsenceSupporting evidence
No C-13 OH; Indaconitine has C-13 OH
Supports SAR differentiation context
Structural distinction; biological impact to verify
Difference of one oxygen atom; absence of C-13 hydroxyl
Conditions
Structural analysis based on IUPAC nomenclature and molecular formulas
Why This Matters
Structural differences at this position may impact hydrogen bonding capacity, metabolic stability, and interactions with biological targets, warranting distinct investigation.
[1] CAS Common Chemistry. 'Indaconitine.' CAS, https://commonchemistry.cas.org/detail?cas_rn=4491-19-4. Accessed 18 Apr. 2026. View Source
In Vitro Antioxidant Activity
13-Dehydroxyindaconitine is reported to possess antioxidant activity in vitro, based on vendor product descriptions and biological activity annotations . However, no quantitative data (e.g., IC50 values, DPPH radical scavenging percentages) or direct comparative studies against other alkaloids are publicly available in the primary literature at this time.
Antioxidant ActivityData to verify
Qualitative report of in vitro antioxidant activity
Supports antioxidant assay exploration context
No quantitative IC50 or comparative data available
Oxidative StressAntioxidantsBiological Activity
Evidence Dimension
Antioxidant activity
Target Compound Data
Qualitative report of antioxidant activity
Comparator Or Baseline
None available
Quantified Difference
Not quantifiable
Conditions
In vitro assays (unspecified)
Why This Matters
Acknowledges a claimed biological activity that may inform further investigation but lacks the quantitative rigor required for direct procurement decisions.
Oxidative StressAntioxidantsBiological Activity
13-Dehydroxyindaconitine Research Applications
Physicochemical Property Optimization
Researchers investigating the ADME properties of diterpenoid alkaloids may utilize 13-Dehydroxyindaconitine as a comparator compound to assess the impact of reduced lipophilicity (LogP 0.89) on solubility, permeability, and tissue distribution relative to more lipophilic analogs like aconitine (LogP 1.41) .
SAR Studies of Aconitum Alkaloids
Given its distinct structural feature of lacking a C-13 hydroxyl group compared to indaconitine, 13-Dehydroxyindaconitine serves as a critical probe in SAR studies aimed at delineating the contribution of this specific functional group to biological activity, metabolic stability, and toxicity profiles within the C19-diterpenoid alkaloid family .
Oxidative Stress Model Development
Although quantitative data are lacking, the reported in vitro antioxidant activity of 13-Dehydroxyindaconitine provides a basis for exploratory studies in cellular or biochemical models of oxidative stress. Researchers may employ this compound as a tool to investigate novel antioxidant mechanisms within the diterpenoid alkaloid class, while noting that comparative efficacy data remain to be established .
Application
Selection Property
Validation Focus
Physicochemical property profiling
Lipophilicity differentiation
Solubility and distribution assessment
SAR and structural biology studies
C-13 hydroxyl structural probe
Functional group contribution analysis
Oxidative stress assay exploration
Reported antioxidant activity
Antioxidant mechanism and comparative screening
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.